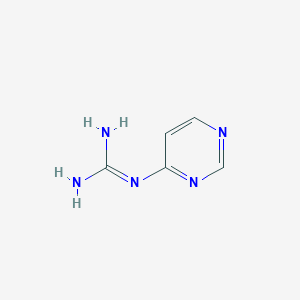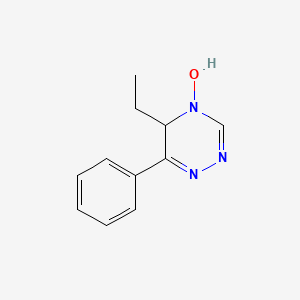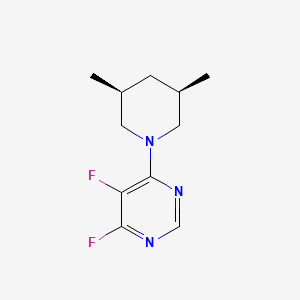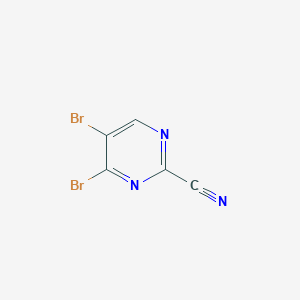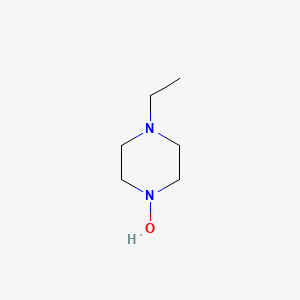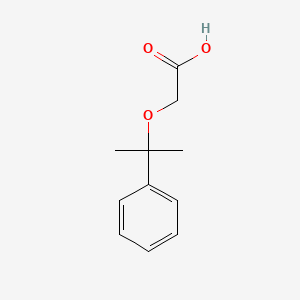
2-((2-Phenylpropan-2-yl)oxy)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2-Phenylpropan-2-yl)oxy)acetic acid is an organic compound with the molecular formula C11H14O3 and a molecular weight of 194.23 g/mol . This compound is categorized as a fine chemical and is primarily used for research purposes . It is known for its unique structure, which includes a phenyl group attached to a propan-2-yl group, further connected to an acetic acid moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Phenylpropan-2-yl)oxy)acetic acid typically involves the reaction of 2-phenylpropan-2-ol with chloroacetic acid under basic conditions. The reaction proceeds through the formation of an intermediate ester, which is then hydrolyzed to yield the final product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-((2-Phenylpropan-2-yl)oxy)acetic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alcohols.
Substitution: Results in substituted aromatic compounds.
Scientific Research Applications
2-((2-Phenylpropan-2-yl)oxy)acetic acid has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although it is not currently used in clinical settings.
Industry: Utilized in the development of fine chemicals and as an intermediate in the synthesis of other compounds
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
2-Phenylacetic acid: Similar structure but lacks the propan-2-yl group.
2-((2-Phenylethyl)oxy)acetic acid: Similar structure but with an ethyl group instead of a propan-2-yl group.
Uniqueness
2-((2-Phenylpropan-2-yl)oxy)acetic acid is unique due to its specific structural features, which confer distinct chemical properties and reactivity compared to similar compounds .
Properties
Molecular Formula |
C11H14O3 |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
2-(2-phenylpropan-2-yloxy)acetic acid |
InChI |
InChI=1S/C11H14O3/c1-11(2,14-8-10(12)13)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,12,13) |
InChI Key |
RFAZTSBSTSBGBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)OCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


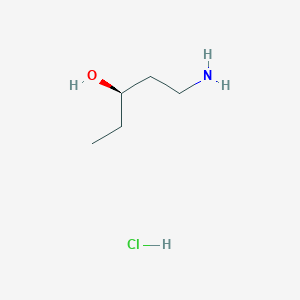

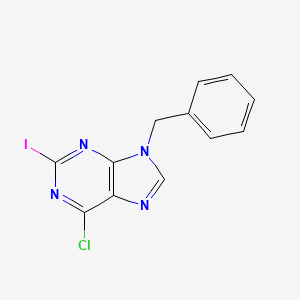
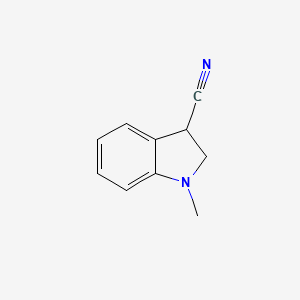
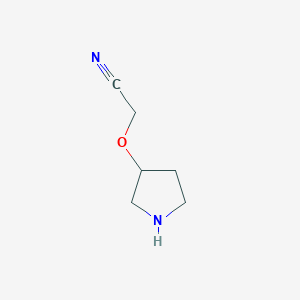

![5-(3-Methoxyphenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole](/img/structure/B13098990.png)
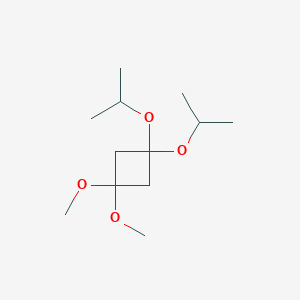
![4-[3-Oxo-3-[3-(trifluoromethyl)phenyl]propyl]thiobenzaldehyde](/img/structure/B13099002.png)
